molecular formula C9H8O3 B109038 Methyl 3-formylbenzoate CAS No. 52178-50-4

Methyl 3-formylbenzoate

Cat. No. B109038
CAS RN: 52178-50-4
M. Wt: 164.16 g/mol
InChI Key: UVSBCUAQEZINCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-formylbenzoate is a chemical compound with the molecular formula C9H8O3 . It is an N-methyl-sulfonylhydrazone derivative that has been used as an anti-diabetic agent with good plasma stability .


Synthesis Analysis

Methyl 3-formylbenzoate can be synthesized by condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . It may also be used in the preparation of bioactive compounds such as meso-Tetrakis (3-carboxyphenyl)porphyrin via condensation with pyrrole .


Molecular Structure Analysis

The molecular structure of Methyl 3-formylbenzoate is characterized by a molecular weight of 164.16 g/mol . The compound has a monoisotopic mass of 164.047348 Da . The InChI key for Methyl 3-formylbenzoate is UVSBCUAQEZINCQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Methyl 3-formylbenzoate may be used in the preparation of various bioactive compounds. For instance, it can be used to prepare meso-Tetrakis (3-carboxyphenyl)porphyrin via condensation with pyrrole . It can also be used to synthesize Methyl 3- [4- (1-methyl-3-phenylureido)phenylaminomethyl]benzoate, which shows moderate SENP1 protease inhibition activity .


Physical And Chemical Properties Analysis

Methyl 3-formylbenzoate has a density of 1.2±0.1 g/cm3, a boiling point of 272.8±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 44.8±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 139.0±3.0 cm3 .

Scientific Research Applications

Synthesis of Complex Compounds

Methyl 3-formylbenzoate serves as a vital precursor in the synthesis of various complex and biologically active compounds. For instance, it is used in tandem processes for the synthesis of 3-functionalized phthalides, important in creating quinone skeletons (Sakulsombat, Angelin, & Ramström, 2010). Additionally, it is used in multicomponent reactions to synthesize isoindolin-1-one derivatives, providing access to potentially active biological scaffolds (Lei et al., 2016).

Catalysis and Chemical Reactions

Methyl 3-formylbenzoate plays a significant role in catalytic processes and chemical reactions. It is used in the synthesis of tetrazolyl-isoindolinones through tandem Ugi four-component condensation and intramolecular amidation (Marcos et al., 2008). Moreover, it acts as a catalyst in the synthesis of functionalized isoindoline-1-ones, highlighting its utility in metal-free catalytic processes (Rezaei et al., 2016).

Pharmaceutical and Medicinal Chemistry

In the field of medicinal chemistry, methyl 3-formylbenzoate is a key component in the development of potential anticancer agents. It is involved in the creation of triphenylstannyl((arylimino)methyl)benzoates, demonstrating potent cytotoxic efficacy against cancer cells (Basu Baul et al., 2017).

Material Science and Nanotechnology

In material science, methyl 3-formylbenzoate is used in the synthesis of novel compounds with specific properties, such as the development of new phthalide-fused indoline derivatives with cation binding properties (Wong et al., 2018). These advancements contribute significantly to the field of nanotechnology and materials science.

Safety And Hazards

Methyl 3-formylbenzoate is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Personal protective equipment, including face protection, should be worn when handling this compound .

properties

IUPAC Name

methyl 3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSBCUAQEZINCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348623
Record name methyl 3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formylbenzoate

CAS RN

52178-50-4
Record name methyl 3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAS 52178-50-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Potasium carbonate (6.84 g) was added to a solution of 3 formylbenzoic acid (5.00 g), ethyl iodide (5.15 g) in acetonitrile (100 ml). The reaction mixture was refluxed for 18 hrs after cooling the mixture was partitioned between ethyl acetate and water, the organic phase separated, washed with saturated brine, dried over MgSO4 and evaporated under reduced pressure to afford the title compound as a yellow oil (4.84 g).
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Formylbenzoic acid (3.11 g, 20.7 mmol, Aldrich) in 10:1 methanol:water (110 mL) was treated with Cs2CO3 (3.11 g, 10.4 mmol). After stirring 18 hours, the solvent was evaporated under reduced pressure and the residue was dried under reduced pressure at 60° C. The residue was suspended in DMF (40 mL) and treated with iodomethane (2.58 mL, 41.4 mmol). After stirring at ambient temperature 2 hours, the mixture was poured into water and extracted with diethyl ether. The ether extracts were combined, washed with water, saturated NaHCO3, dried (MgSO4), filtered and the filtrate concentrated under reduced pressure to provide the title compound as a white solid (2.81 g).
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
2.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-formylbenzoate
Reactant of Route 2
Methyl 3-formylbenzoate
Reactant of Route 3
Methyl 3-formylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-formylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-formylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-formylbenzoate

Citations

For This Compound
109
Citations
M Uno, Y Koma, HS Ban, H Nakamura - Bioorganic & medicinal chemistry …, 2012 - Elsevier
… Reductive amination of 5 with methyl 3-formylbenzoate gave compound 6, which reacted with activated … Reductive amination of compound 10 with methyl 3-formylbenzoate or ethyl 3-…
Number of citations: 49 www.sciencedirect.com
JH Wang, KQ Chen, JX Jiang, HY Li, JP Pan… - European Journal of …, 2020 - Springer
… -5), C 7 H 6 O 4 (protocatechuic acid, CAS: 99-50-3), C 7 H 8 O (p-cresol/m-cresol, CAS: 106-44-5/108-39-4), C 8 H 8 O 5 (gallicin, CAS: 99-24-1), C 9 H 8 O 3 (methyl 3-formylbenzoate/…
Number of citations: 1 link.springer.com
R Flammang, N Dechamps, P Gerbaux, PC Nam… - International Journal of …, 2008 - Elsevier
… Methyl 3-formylbenzoate has also an appropriate composition for these fragment ions, but the CA spectrum of the corresponding molecular ions is found completely different featuring a …
Number of citations: 8 www.sciencedirect.com
MJ van Haren, R Taig, J Kuppens, JS Toraño… - Organic & …, 2017 - pubs.rsc.org
… Intermediate compound 6 was prepared via reductive amination of free amine 3 with methyl 3-formylbenzoate, followed by microwave-assisted amidation of the methyl ester using …
Number of citations: 46 pubs.rsc.org
R Ikeda, T Iwaki, T Iida, T Okabayashi, E Nishi… - European journal of …, 2011 - Elsevier
β-Carboline derivatives are known as the lead compounds for anti-tumor agents. To examine an optimal structure for anti-tumor activity, we synthesized a variety of β-carboline …
Number of citations: 48 www.sciencedirect.com
MR Awual, MA Khaleque, Y Ratna, H Znad - Journal of Industrial and …, 2015 - Elsevier
… The MBHB was prepared by the reaction of methyl 3-formylbenzoate (1 mol) and 3-hydrazinylbenzoic acid (1 mol) in ethanol and small amount of acetic acid. The resultant mixture was …
Number of citations: 147 www.sciencedirect.com
M Elliott, AW Farnham, NF Janes… - Pesticide …, 1988 - Wiley Online Library
… A mixture of methyl 3-formylbenzoate (XIII) (3.0 g), hydroxylamine hydrochloride (3 g), pyridine (3 ml) and ethanol (30 ml) was heated at reflux for 1 h and cooled. The solvent was …
Number of citations: 6 onlinelibrary.wiley.com
LCK Viswanath, SM Abuskhuna… - Proceedings of the …, 2014 - ojs.library.okstate.edu
The acid-catalyzed porphyrin syntheses of a set of rare and novel meso-substituted porphyrins possessing substitution at the meta and para positions have been completed. Such …
Number of citations: 3 ojs.library.okstate.edu
MR Awual, MM Hasan, MA Khaleque - Sensors and Actuators B: Chemical, 2015 - Elsevier
… Here, the MBHB was prepared by the reaction of methyl 3-formylbenzoate (1 mol) and 3-hydrazinylbenzoic acid (1 mol) in ethanol and a small amount of acetic acid. The resultant …
Number of citations: 227 www.sciencedirect.com
MR Awual, MM Hasan - Journal of Molecular Liquids, 2019 - Elsevier
… The MBHB was synthesized by the reaction of methyl 3-formylbenzoate (1 mol) and 3-hydrazinylbenzoic acid (1 mol) in ethanol and small amount of acetic acid. The resultant mixture …
Number of citations: 294 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.